5-methyl-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities. This compound belongs to the thiazolopyrimidine family, which is known for its diverse applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves the condensation of 4-amino-5H-thiazol-2-one with benzylideneacetone under conventional thermal heating conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazolopyrimidine structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-methyl-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted thiazolopyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial activity against pathogenic bacteria and fungi.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit topoisomerase I.
Mechanism of Action
The mechanism of action of 5-methyl-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication . By stabilizing the topoisomerase I-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure and have been studied for their anticancer and antimicrobial activities.
Thiazolo[4,5-b]pyridin-2-ones: Another class of thiazole derivatives with potential biological activities.
Uniqueness
5-methyl-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. Additionally, the combination of the thiazole and pyrimidine rings provides a versatile scaffold for further functionalization and optimization of biological activity.
Properties
Molecular Formula |
C16H16N4OS2 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
5-methyl-7-morpholin-4-yl-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C16H16N4OS2/c1-11-17-14(19-7-9-21-10-8-19)13-15(18-11)20(16(22)23-13)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |
InChI Key |
DWXXPFRCLPNQHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)N3CCOCC3)SC(=S)N2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.